molecular formula C17H16BrNO B4186550 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4186550
M. Wt: 330.2 g/mol
InChI Key: YWVLTAXUEYPMHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, commonly known as BDQ, is a promising antitubercular drug candidate. The compound was first synthesized in 2004 by a team of researchers at the University of Cape Town, South Africa. BDQ belongs to a class of drugs known as diarylquinolines, which target the ATP synthase enzyme of Mycobacterium tuberculosis (Mtb), the bacterium responsible for causing tuberculosis (TB).

Mechanism of Action

BDQ targets the ATP synthase enzyme of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, which is responsible for generating energy for the bacterium. BDQ binds to a specific subunit of the ATP synthase enzyme, blocking its activity and causing the bacterium to die. The mechanism of action of BDQ is unique compared to other TB drugs, which target different enzymes or processes in the bacterium.
Biochemical and Physiological Effects
BDQ has been shown to have low toxicity in vitro and in animal studies. However, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans. BDQ has been shown to have a long half-life in the body, which may make it suitable for once-daily dosing.

Advantages and Limitations for Lab Experiments

BDQ has several advantages for lab experiments, including its potent activity against drug-resistant strains of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone and its low risk of inducing drug resistance. However, the synthesis of BDQ is complex and requires specialized equipment and expertise. In addition, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans.

Future Directions

There are several future directions for research on BDQ. One area of research is the development of new synthesis methods for BDQ that are more efficient and scalable. Another area of research is the optimization of BDQ dosing and combination therapy with other TB drugs. In addition, more research is needed to fully understand the biochemical and physiological effects of BDQ in humans and to assess its safety and efficacy in clinical trials. Overall, BDQ represents a promising new drug candidate for the treatment of TB, a disease that continues to be a major global health threat.

Scientific Research Applications

BDQ has been extensively studied for its potential as a new antitubercular drug. In vitro studies have shown that BDQ has potent activity against drug-resistant strains of 4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). BDQ has also been shown to have a synergistic effect when used in combination with other TB drugs, such as rifampicin and isoniazid. In addition, BDQ has been shown to have a low risk of inducing drug resistance, making it a promising candidate for TB treatment.

properties

IUPAC Name

4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-10-7-8-13-14(12-5-3-4-6-15(12)18)9-16(20)19-17(13)11(10)2/h3-8,14H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVLTAXUEYPMHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=CC=C3Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-bromophenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.